[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1094301-04-8
VCID: VC3038204
InChI: InChI=1S/C11H17N3O/c12-10-1-2-11(13-7-10)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8,12H2
SMILES: C1CN(CCC1CO)C2=NC=C(C=C2)N
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol

[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol

CAS No.: 1094301-04-8

Cat. No.: VC3038204

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol - 1094301-04-8

Specification

CAS No. 1094301-04-8
Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
IUPAC Name [1-(5-aminopyridin-2-yl)piperidin-4-yl]methanol
Standard InChI InChI=1S/C11H17N3O/c12-10-1-2-11(13-7-10)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8,12H2
Standard InChI Key JKFFDCVQSXZYSX-UHFFFAOYSA-N
SMILES C1CN(CCC1CO)C2=NC=C(C=C2)N
Canonical SMILES C1CN(CCC1CO)C2=NC=C(C=C2)N

Introduction

PropertyValue
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
SMILES NotationNC1=CC=C(N=C1)N1CCC(O)CC1
CAS NumberNot definitively established in search results

The structural features of this compound include multiple functional groups that can participate in various interactions with biological targets, potentially influencing its pharmacological profile and chemical reactivity.

Structural Characteristics and Properties

Molecular Structure

[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol consists of three primary structural components:

  • A pyridine ring with an amino group at the 5-position

  • A piperidine ring connected to the pyridine ring at the 2-position

  • A hydroxymethyl group attached to the 4-position of the piperidine ring

This arrangement creates a molecule with both rigid (aromatic pyridine) and flexible (piperidine) components, potentially allowing it to adopt various conformations when interacting with biological targets.

Physical and Chemical Properties

Based on its structure and comparison with similar compounds, the following properties can be predicted:

PropertyPredicted Value/Characteristic
Physical StateLikely a solid at room temperature
SolubilityPotentially soluble in polar organic solvents; partial water solubility
Hydrogen Bond Donors2 (NH2 and OH groups)
Hydrogen Bond Acceptors3 (pyridine N, piperidine N, and OH)
LogPApproximately 1.1 (based on similar structures)
pKaMultiple values due to the presence of basic nitrogen atoms and hydroxyl group

The presence of both basic nitrogen atoms and the hydroxyl group provides multiple sites for protonation and deprotonation, potentially influencing its behavior in different pH environments. This characteristic is particularly relevant for pharmaceutical applications, where pH can affect drug absorption, distribution, and excretion.

Functional Group Reactivity

  • Amino group (-NH2): Can participate in nucleophilic reactions, form hydrogen bonds, and undergo various transformations (e.g., acylation, alkylation)

  • Piperidine nitrogen: Basic center that can act as a nucleophile and form quaternary ammonium salts

  • Hydroxymethyl group (-CH2OH): Can undergo oxidation, esterification, and substitution reactions

These reactive sites make the compound versatile for further chemical modifications in synthetic chemistry applications.

Synthesis and Preparation Methods

Nucleophilic Substitution Approach

One potential synthetic pathway could involve nucleophilic substitution reactions between appropriately functionalized pyridines and piperidines:

  • Starting with a 2-halopyridine with a protected or masked amino group at the 5-position

  • Nucleophilic aromatic substitution with piperidin-4-ylmethanol

  • Deprotection or transformation to reveal the amino group

Coupling-Based Approach

Another approach might involve:

  • Coupling of 2-aminopyridine derivatives with appropriately substituted piperidines

  • Functional group transformations to establish the required substitution pattern

  • Reduction of precursors containing carboxylic acid or ester groups to generate the hydroxymethyl functionality

Insights from Related Compounds

Patent literature suggests methods for preparing structurally similar compounds that may be adapted for the synthesis of [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol . These often involve:

  • Transfer hydrogenation conditions

  • Use of palladium catalysts (e.g., palladium on charcoal)

  • Reactions in solvents such as tetrahydrofuran (THF) or ethanol

  • Careful control of reaction conditions to achieve selectivity

For example, the preparation of 6-aminopyridin-2-yl derivatives coupled with piperidine moieties often employs methods involving formaldehyde and transfer hydrogenation conditions at ambient pressure .

Structural FeatureRelevance in Medicinal Chemistry
Piperidine ringPresent in CNS-active drugs, analgesics, and various receptor modulators
Aminopyridine moietyFound in enzyme inhibitors, ion channel modulators, and anticonvulsants
Hydroxymethyl groupProvides site for metabolism, additional hydrogen bonding, or derivatization

The combination of these features suggests potential applications in neurological disorders, pain management, and enzyme inhibition, though specific activities would require experimental verification.

Predicted Biological Activities

Based on structural similarities to known bioactive compounds, [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol might exhibit:

  • Enzyme inhibitory activity, particularly for enzymes that interact with nitrogen-containing heterocycles

  • Potential modulation of neurotransmitter systems due to the piperidine moiety

  • Interactions with receptors or proteins that recognize aminopyridine structures

Structure-Activity Relationships and Related Compounds

Structurally Related Molecules

Several compounds with structural similarities to [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol appear in the chemical literature:

Close Analogs

  • (1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol: Differs by the addition of a methyl group at the 4-position of the piperidine ring

  • Piperidin-4-yl(pyridin-2-yl)methanol: Contains a similar structural framework but lacks the amino group and has different connectivity between the rings

More Distant Relatives

Various benzamide derivatives containing pyridine and piperidine moieties, such as those described in patent literature, share some structural elements with the target compound .

Comparative Analysis

Table: Comparison of [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanolC10H15N3O193.25Reference compound
(1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanolC12H19N3O221.30Additional methyl group at piperidine C-4
Piperidin-4-yl(pyridin-2-yl)methanolC11H16N2O192.26Lacks amino group, different connectivity pattern

These structural differences can significantly impact properties such as:

  • Lipophilicity and membrane permeability

  • Metabolic stability

  • Receptor binding specificity and affinity

  • Chemical reactivity

Current Research Status and Future Perspectives

Research Gaps

The available literature suggests limited published research specifically on [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol. While vendors offer the compound for research purposes , there appears to be a scarcity of published studies investigating its biological activity or potential mechanisms of action.

This represents significant opportunities for researchers to:

  • Establish efficient and scalable synthetic routes

  • Characterize its physical, chemical, and biological properties

  • Investigate its potential applications in medicinal chemistry and other fields

  • Develop structure-activity relationships through systematic modifications

Promising Research Directions

Future investigations involving [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol might focus on:

  • Screening for activity against various biological targets, particularly those known to interact with aminopyridine or piperidine-containing compounds

  • Computational studies to predict potential binding modes with proteins of interest

  • Development of derivatives with enhanced properties for specific applications

  • Exploration of the compound as a building block for more complex molecules with tailored biological activities

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